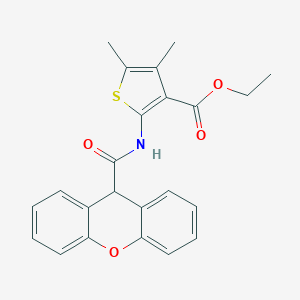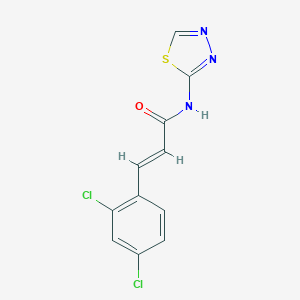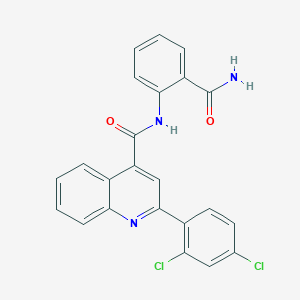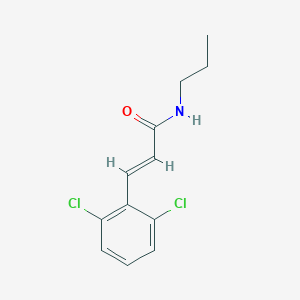![molecular formula C22H16N2O6 B458081 N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B458081.png)
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound featuring a 1,3-benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with aryloxymethyloxiranes to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . These interactions can lead to various physiological effects, such as antioxidant activity and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(pyrrolidin-1-yl)acetamide hydrochloride
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual benzodioxole moieties contribute to its potential as a versatile compound in various scientific applications.
Propiedades
Fórmula molecular |
C22H16N2O6 |
|---|---|
Peso molecular |
404.4g/mol |
Nombre IUPAC |
N-[4-(1,3-benzodioxole-5-carbonylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O6/c25-21(13-1-7-17-19(9-13)29-11-27-17)23-15-3-5-16(6-4-15)24-22(26)14-2-8-18-20(10-14)30-12-28-18/h1-10H,11-12H2,(H,23,25)(H,24,26) |
Clave InChI |
XRVQIFOUNWHLCT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B457999.png)

![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B458002.png)
![Methyl 3-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B458006.png)

![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B458008.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-nitro-1,3-dimethyl-1H-pyrazole](/img/structure/B458009.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458010.png)

![Methyl 4-(4-chlorophenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B458013.png)


![Propyl 4-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B458019.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B458021.png)
